molecular formula C18H11ClN4O2 B2548738 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1251690-38-6

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B2548738
CAS No.: 1251690-38-6
M. Wt: 350.76
InChI Key: ZWIQUNMXIUNGRK-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyridazinone core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires the presence of a base and is carried out under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the pyridazinone core. This step may require the use of a strong acid or base as a catalyst and is typically performed under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure that also exhibits biological activities.

    Thioglycoside Derivatives: Compounds with similar functional groups that are studied for their therapeutic potential.

Uniqueness

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2/c19-14-9-5-4-8-13(14)17-20-18(25-22-17)16-15(24)10-11-23(21-16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIQUNMXIUNGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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